

# Spectroscopic Characterization of Methyl Phenyl Oxalate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl phenyl oxalate*

Cat. No.: *B14670481*

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **methyl phenyl oxalate**. Given the absence of publicly available experimental spectra, this document leverages predictive models to detail the expected spectroscopic properties, including Infrared (IR), Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided.

## Chemical Structure and Properties

- IUPAC Name: 1-O-methyl 2-O-phenyl oxalate
- Molecular Formula:  $\text{C}_9\text{H}_8\text{O}_4$
- Molecular Weight: 180.16 g/mol
- CAS Number: 38250-12-3

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl phenyl oxalate**. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.45 - 7.20	Multiplet	5H	Aromatic protons (phenyl group)
3.90	Singlet	3H	Methyl protons (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift (ppm)	Assignment
163.5	Ester Carbonyl Carbon (C=O)
157.0	Oxalate Carbonyl Carbon (C=O)
150.5	Aromatic Carbon (C-O)
129.5	Aromatic Carbons (ortho/para)
126.0	Aromatic Carbon (meta)
121.0	Aromatic Carbons (ipso)
53.0	Methyl Carbon (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

**Table 3: Predicted Infrared (IR) Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch (methyl)
1780 - 1760	Strong	Asymmetric C=O Stretch (ester)
1750 - 1730	Strong	Symmetric C=O Stretch (ester)
1600, 1490	Medium-Weak	Aromatic C=C Bending
1200 - 1000	Strong	C-O Stretch

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation**

m/z	Relative Intensity	Possible Fragment
180	Moderate	[M] <sup>+</sup> (Molecular Ion)
121	High	[C <sub>6</sub> H <sub>5</sub> OCO] <sup>+</sup>
94	Moderate	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
59	High	[COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **methyl phenyl oxalate**.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methyl phenyl oxalate**.

Methodology:

- Sample Preparation:

- For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
  - The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of an ester and an aromatic ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **methyl phenyl oxalate**.

Methodology:

- Sample Preparation:
  - Approximately 5-10 mg of **methyl phenyl oxalate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
  - The solution is transferred to a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - $^1\text{H}$  NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

- $^{13}\text{C}$  NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.
- Data Analysis: The chemical shifts, integration (for  $^1\text{H}$ ), and multiplicities of the signals are analyzed to elucidate the structure.

## Mass Spectrometry (MS)

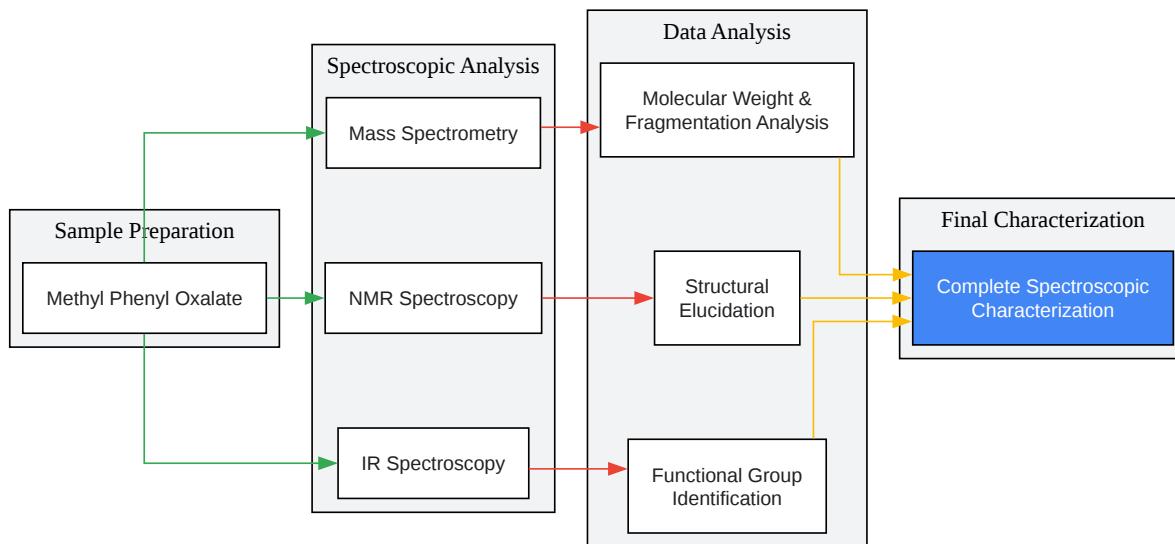
Objective: To determine the molecular weight and fragmentation pattern of **methyl phenyl oxalate**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **methyl phenyl oxalate**.



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Caption: Experimental workflow for the spectroscopic characterization of **methyl phenyl oxalate**.

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